(3R,5S)-5-Amino-3-heptanol
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Overview
Description
(3R,5S)-5-Amino-3-heptanol: is a chiral compound with the following structural formula:
C7H17NO
It contains an amino group (-NH₂) and a hydroxyl group (-OH) attached to a seven-carbon chain. The compound’s stereochemistry is defined by the (3R,5S) configuration.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of (3R,5S)-5-amino-3-heptanol. One common approach involves the reduction of the corresponding ketone or aldehyde precursor. For example, the reduction of 5-amino-3-heptanone using a suitable reducing agent yields the desired compound.
Reaction Conditions:: The reduction can be carried out using various reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve aprotic solvents (e.g., ether or tetrahydrofuran) at low temperatures.
Industrial Production:: While this compound is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Reactions::
Reduction: As mentioned earlier, the compound undergoes reduction to form the amino alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to various derivatives.
Reduction: NaBH₄, LiAlH₄
Substitution: Acid chlorides, alkyl halides
Major Products:: The major product of the reduction reaction is (3R,5S)-5-amino-3-heptanol itself.
Scientific Research Applications
Chemistry::
- Used as a chiral building block in organic synthesis.
- Serves as a precursor for other amino alcohols and related compounds.
- Investigated for potential pharmacological applications due to its stereochemistry.
- May play a role in drug development or as a scaffold for bioactive molecules.
- Limited industrial applications, but its derivatives may find use in specialty chemicals.
Mechanism of Action
The exact mechanism of action for (3R,5S)-5-amino-3-heptanol depends on its specific application. It could interact with enzymes, receptors, or cellular pathways, influencing biological processes.
Comparison with Similar Compounds
While (3R,5S)-5-amino-3-heptanol is unique due to its stereochemistry, similar compounds include:
- (3S,5R)-5-Amino-3-heptanol
- (3R,5R)-5-Amino-3-heptanol
These enantiomers exhibit distinct properties and may have different biological activities.
Properties
Molecular Formula |
C7H17NO |
---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(3R,5S)-5-aminoheptan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(8)5-7(9)4-2/h6-7,9H,3-5,8H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
JWDWCHZBTPOBRT-NKWVEPMBSA-N |
Isomeric SMILES |
CC[C@@H](C[C@@H](CC)O)N |
Canonical SMILES |
CCC(CC(CC)O)N |
Origin of Product |
United States |
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